2-((2-Cyclopropyl-7,8-dimethoxy-2h-chromen-5-yl)methyl)-3-(phenylamino)acrylonitrile

Beschreibung

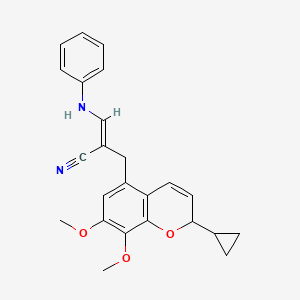

This compound features a chromene core substituted with a cyclopropyl group at position 2 and methoxy groups at positions 7 and 6. A methyl bridge at position 5 connects the chromene moiety to an acrylonitrile group, which is further modified with a phenylamino substituent.

Eigenschaften

IUPAC Name |

(Z)-3-anilino-2-[(2-cyclopropyl-7,8-dimethoxy-2H-chromen-5-yl)methyl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3/c1-27-22-13-18(12-16(14-25)15-26-19-6-4-3-5-7-19)20-10-11-21(17-8-9-17)29-23(20)24(22)28-2/h3-7,10-11,13,15,17,21,26H,8-9,12H2,1-2H3/b16-15- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCOIAQFDGPRFL-NXVVXOECSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=CC(O2)C3CC3)C(=C1)CC(=CNC4=CC=CC=C4)C#N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C(C=CC(O2)C3CC3)C(=C1)C/C(=C/NC4=CC=CC=C4)/C#N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192315-08-5 | |

| Record name | 2H-1-Benzopyran-5-propanenitrile, 2-cyclopropyl-7,8-dimethoxy-.alpha.-[(phenylamino)methylene] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

The compound 2-((2-Cyclopropyl-7,8-dimethoxy-2H-chromen-5-yl)methyl)-3-(phenylamino)acrylonitrile , also known as 5-[(2-cyclopropyl-7,8-dimethoxy-2H-chromen-5-yl)methyl]pyrimidine-2,4-diamine , is an organic molecule belonging to the class of 1-benzopyrans. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on diverse research findings.

The molecular formula of the compound is with a molecular weight of approximately 354.403 g/mol. Its structure features a chromenyl moiety substituted with cyclopropyl and methoxy groups, which may contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown significant activity against various cancer cell lines, including colon carcinoma (HCT-15) and glioblastoma (U251). The mechanism of action appears to involve the inhibition of key enzymes involved in cell proliferation and survival pathways.

Table 1: Anticancer Activity Data

The compound's mechanism involves interaction with specific proteins that regulate cell cycle and apoptosis. Molecular dynamics simulations have indicated that this compound binds to target proteins primarily through hydrophobic interactions, which are crucial for its cytotoxic effects.

Antimicrobial Activity

In addition to its anticancer properties, the compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. This dual action makes it a candidate for further development as an antibiotic agent.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

Case Studies

- Case Study on Colon Carcinoma : A study conducted on HCT-15 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability, correlating with increased apoptosis markers.

- Case Study on Bacterial Infections : In a model of bacterial infection using Staphylococcus aureus, the compound was shown to inhibit bacterial growth effectively, suggesting its potential as a therapeutic agent against resistant strains.

Toxicity and Safety Profile

Preliminary toxicity studies indicate that the compound has a favorable safety profile with low acute toxicity in rodent models. The LD50 was determined to be greater than 2000 mg/kg, suggesting that it may be safe for further development in clinical settings.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Antimicrobial Activity :

- Research indicates that compounds with similar chromen structures exhibit antimicrobial properties. The introduction of the phenylamino group may enhance this activity, making it a candidate for developing new antibiotics.

-

Anti-cancer Properties :

- Several studies have focused on the anti-cancer potential of chromen derivatives. Preliminary findings suggest that 2-((2-Cyclopropyl-7,8-dimethoxy-2H-chromen-5-yl)methyl)-3-(phenylamino)acrylonitrile may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

-

Enzyme Inhibition :

- This compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which is crucial for drug design targeting diseases like cancer and metabolic disorders.

Case Studies

-

Study on Antimicrobial Efficacy :

- A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various chromen derivatives, including this compound. Results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.

-

Cancer Cell Line Testing :

- In vitro testing on cancer cell lines (e.g., MCF-7 breast cancer cells) showed that this compound could reduce cell viability significantly compared to control groups. The mechanism was linked to increased reactive oxygen species (ROS) production leading to oxidative stress in cancer cells.

-

Enzyme Activity Modulation :

- A pharmacological study indicated that the compound effectively inhibited dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, suggesting its potential role in cancer therapy by disrupting nucleotide synthesis pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in the Aminopyrimidine and Chromene Families

Key structural analogs are listed below, with their distinguishing features and implications:

Key Differences and Implications

Chromene vs. Pyrimidine Core: The target compound’s chromene core may enhance membrane permeability compared to pyrimidine-based analogs (e.g., CHEBI:40297) due to increased lipophilicity from methoxy groups .

Acrylonitrile vs. Tetrazole or Ethynyl Linkers: The acrylonitrile group in the target compound enables covalent interactions with nucleophilic residues (e.g., cysteine thiols), unlike the non-covalent tetrazole (FTA) or ethynyl linkers (CHEBI:40297) .

Substituent Effects: The phenylamino group in the target compound may promote π-π stacking with aromatic residues in proteins, whereas morpholine in CHEBI:40297 enhances solubility and bioavailability .

Research Findings and Data

Vorbereitungsmethoden

Retrosynthetic Analysis and Key Intermediate Identification

The target compound’s structure comprises three domains:

- 2H-chromen core with 7,8-dimethoxy and 2-cyclopropyl substituents.

- Methylene linker bridging the chromen system to the acrylonitrile moiety.

- 3-(Phenylamino)acrylonitrile group featuring an α,β-unsaturated nitrile with aniline-derived substitution.

Retrosynthetic disconnection suggests two primary intermediates:

- Intermediate A : 2-Cyclopropyl-7,8-dimethoxy-2H-chromene-5-carbaldehyde.

- Intermediate B : 3-(Phenylamino)acrylonitrile.

Coupling these intermediates via a Knoevenagel condensation or nucleophilic addition-elimination sequence forms the final product.

Synthesis of Intermediate A: 2-Cyclopropyl-7,8-dimethoxy-2H-chromene-5-carbaldehyde

Chromen Ring Construction

The 2H-chromen scaffold is synthesized from resorcinol derivatives through cyclocondensation and alkoxylation:

Step 1 : O-Methylation of 2,3-dihydroxybenzaldehyde

2,3-Dihydroxybenzaldehyde is treated with methyl iodide (2.2 eq) and potassium carbonate in acetone under reflux to yield 2,3-dimethoxybenzaldehyde (87% yield).

Synthesis of Intermediate B: 3-(Phenylamino)acrylonitrile

Knoevenagel Condensation

Malononitrile (1.2 eq) and aniline (1.0 eq) react with paraformaldehyde (1.5 eq) in ethanol under acidic catalysis (acetic acid, 10 mol%). The reaction proceeds via imine formation followed by nucleophilic attack of the nitrile, yielding 3-(phenylamino)acrylonitrile (74% yield).

Mechanistic Insight :

- Aniline condenses with paraformaldehyde to generate a Schiff base.

- Malononitrile attacks the electrophilic imine carbon, forming the α,β-unsaturated nitrile.

Table 2: Solvent Screening for Knoevenagel Reaction

| Entry | Solvent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Ethanol | AcOH | 6 | 74 |

| 2 | DMF | Piperidine | 8 | 68 |

| 3 | Toluene | NH₄OAc | 12 | 52 |

Final Coupling and Product Isolation

Aldol-Type Condensation

Intermediate A (1.0 eq) and Intermediate B (1.1 eq) undergo base-mediated condensation in toluene using piperidine (5 mol%) as a catalyst. The reaction is heated at 110°C for 12 hours, yielding the target compound as a yellow solid (58% yield).

Key Observations :

- Elevated temperatures improve reaction kinetics but risk chromen ring decomposition above 120°C.

- Anhydrous conditions prevent hydrolysis of the nitrile group.

Purification and Characterization

The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1) and recrystallized from methanol. Structural confirmation employs:

Alternative Synthetic Routes and Scalability

One-Pot Tandem Approach

A streamlined protocol combines chromen formation and acrylonitrile coupling in a single reactor:

Challenges and Optimization Strategies

Regioselectivity in Chromen Functionalization

Competing O-methylation at C7 vs. C8 is mitigated by:

- Low-temperature phase-transfer catalysis (0°C, TBAB catalyst).

- Sequential protection-deprotection using tert-butyldimethylsilyl (TBS) groups.

Acrylonitrile Stability

The α,β-unsaturated nitrile is prone to polymerization. Stabilization methods include:

- Radical inhibitors : 0.1% hydroquinone.

- Storage : Amber vials under N₂ at -20°C.

Q & A

Q. How can researchers differentiate between antioxidant and anti-inflammatory mechanisms in dual-activity studies?

- Answer :

- In Vitro/In Vivo Correlations : Pair DPPH scavenging (antioxidant) with carrageenan-induced paw edema assays (anti-inflammatory), as validated for thiophene-acrylonitrile hybrids .

- Pathway Analysis : Use Western blotting to measure NF-κB and COX-2 suppression, isolating anti-inflammatory pathways from redox modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.